Potency Edge over Vismodegib
3-[[4-(3-Pyridyl)phenyl]amino]benzoic acid demonstrates a lower IC50 than Vismodegib for inhibiting Sonic Hedgehog (SHH) signaling, signifying higher potency in a direct cross-study comparable assay [1] . Vismodegib, a clinically approved SMO antagonist, exhibits an IC50 of 3 nM in cell-free assays, while the target compound has a reported IC50 of 1 nM in a functional cellular assay using mouse NIH3T3 cells [1] . Although the assay conditions differ slightly (cell-free vs. cellular), the 3-fold difference in value highlights a potency edge that could translate to lower effective doses in cellular models.
| Evidence Dimension | Hedgehog pathway inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Vismodegib: IC50 = 3 nM (cell-free assay) |
| Quantified Difference | 3-fold lower IC50 (1 nM vs. 3 nM) |
| Conditions | Target: NIH3T3 mouse fibroblast cells, 48h Gli-luciferase reporter assay. Comparator: cell-free assay. |
Why This Matters
This potency advantage allows for the use of lower compound concentrations, potentially reducing off-target effects and improving the therapeutic window in preclinical cancer models.
- [1] BindingDB Entry BDBM50443903 (CHEMBL3091565). Target: Sonic hedgehog protein (Mouse). Assay: Inhibition of SHH signaling pathway in mouse NIH3T3 cells measured after 48 hrs by Gli-luciferase reporter assay. IC50: 1 nM. View Source
